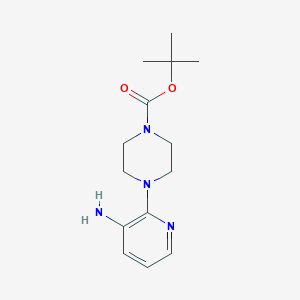

Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C₁₄H₂₂N₄O₂ and its molecular weight is 278.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and insights from case studies.

- Molecular Formula : C₁₄H₂₂N₄O₂

- Molecular Weight : 278.36 g/mol

- CAS Number : 571188-59-5

- InChI Key : RMULRXHUNOVPEI-UHFFFAOYSA-N

Research indicates that compounds similar to this compound may interact with various biological targets, particularly in the realm of cancer treatment and neuropharmacology. The compound has been studied for its potential to inhibit phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in serine biosynthesis, which is crucial for the proliferation of cancer cells .

Anticancer Activity

Studies have shown that piperazine derivatives can serve as inhibitors of cancer cell growth. For instance, a related compound, identified as a potent PHGDH inhibitor, demonstrated significant cytotoxicity against various cancer cell lines with IC₅₀ values in the low micromolar range (14.1 µM) during high-throughput screening assays .

Neuropharmacological Effects

The structural features of this compound suggest potential interactions with neurotransmitter systems. Compounds with similar piperazine structures have been noted for their ability to modulate serotonin and dopamine receptors, indicating possible applications in treating mood disorders and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the aminopyridine moiety in enhancing biological activity. Modifications to the piperazine ring and carboxylate group significantly affect the potency and selectivity of these compounds against target enzymes like PHGDH .

| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | PHGDH | 14.1 | Inhibition of serine biosynthesis |

| Compound 2 | Serotonin Receptor | Low micromolar | Modulation of neurotransmission |

Case Study 1: Inhibition of PHGDH

In a study exploring inhibitors of PHGDH, this compound was tested alongside other derivatives. The compound showed competitive inhibition characteristics, with significant binding affinity confirmed through kinetic assays. The results indicated that structural modifications could enhance potency against cancer cell lines reliant on serine metabolism .

Case Study 2: Neuropharmacological Screening

Another investigation assessed the effects of piperazine derivatives on behavioral models in rodents. This compound exhibited anxiolytic-like effects at specific dosages, highlighting its potential as a therapeutic agent for anxiety disorders .

Properties

IUPAC Name |

tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-11(15)5-4-6-16-12/h4-6H,7-10,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTYZJKYXVDWOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373347 |

Source

|

| Record name | tert-Butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111669-25-1 |

Source

|

| Record name | tert-Butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tert-butyl-4-(3-aminopyridin-2-yl)piperazine 1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.